Product packaging for Naphtho[8,1,2-hij]hexaphene(Cat. No.:CAS No. 196-27-0)

Naphtho[8,1,2-hij]hexaphene

Cat. No.: B093626
CAS No.: 196-27-0
M. Wt: 402.5 g/mol
InChI Key: YVSHGNZCYKCBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Naphtho[8,1,2-hij]hexaphene, also known as this compound, is a useful research compound. Its molecular formula is C32H18 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H18 B093626 Naphtho[8,1,2-hij]hexaphene CAS No. 196-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octacyclo[14.14.2.02,11.04,9.012,32.019,31.020,29.022,27]dotriaconta-1(30),2,4,6,8,10,12,14,16(32),17,19(31),20,22,24,26,28-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18/c1-2-7-21-15-27-24(14-20(21)6-1)18-30-29-17-23-9-4-3-8-22(23)16-28(29)25-11-5-10-19-12-13-26(27)32(30)31(19)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSHGNZCYKCBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC7=CC=CC=C7C=C6C8=CC=CC(=C85)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348276
Record name Naphtho[8,1,2-hij]hexaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196-27-0
Record name Naphtho[8,1,2-hij]hexaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Extended π Systems in Contemporary Chemical Science

Polycyclic aromatic hydrocarbons are characterized by their structure of multiple fused aromatic rings. evitachem.com This arrangement results in an extended π-electron system, which is fundamental to their distinct physical and chemical behaviors. fiveable.me These delocalized electrons are not confined to a single atom or bond, but rather are spread across the entire fused ring system, leading to unique electronic and optical properties. evitachem.com

Furthermore, the planar nature of many PAHs facilitates π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. rsc.org This characteristic is exploited in the design of organic field-effect transistors (OFETs), organic solar cells (OSCs), and other opto-electronic devices. rsc.org The ability to engineer these materials at a molecular level, for instance by creating π-extended heteroaromatic compounds, opens up new avenues for developing advanced materials with tailored functionalities. anr.fr

The Unique Structural Architecture of Naphtho 8,1,2 Hij Hexaphene and Its Position Within Graphenoid Chemistry

Retrosynthetic Analysis and Key Disconnections in Complex PAH Synthesis

The synthesis of complex PAHs like this compound is a formidable task that necessitates careful retrosynthetic planning. This process involves mentally deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors. Key disconnections are strategically chosen to correspond to reliable and high-yielding bond-forming reactions.

For large, fused aromatic systems, a common retrosynthetic strategy involves breaking down the structure at key aryl-aryl bonds. This leads to smaller, more manageable aromatic fragments that can be coupled in the forward synthesis. For instance, a plausible disconnection for a this compound derivative might involve cleaving the molecule into naphthalene (B1677914) and phenanthrene-based building blocks. These fragments can then be elaborated and subsequently joined using powerful cross-coupling methodologies.

Another critical consideration in the retrosynthetic analysis of PAHs is the final aromatization step. Often, the synthesis proceeds through partially saturated intermediates that are then dehydrogenated in the final stages to yield the fully aromatic target. This approach can circumvent issues with solubility and reactivity that are often encountered when working with large, planar PAHs. The Scholl reaction, an oxidative cyclodehydrogenation, is a classic example of a reaction used for the final graphitization step, forming multiple carbon-carbon bonds between unfunctionalized C-H bonds. nih.gov

Classical and Modern Synthetic Strategies for this compound Analogues

The construction of the intricate carbon framework of this compound and its analogues relies on a diverse toolbox of synthetic reactions. These can be broadly categorized into cyclization reactions that form the fused ring systems and metal-catalyzed coupling reactions that assemble the extended π-system.

Cyclization Reactions in the Formation of Fused Aromatic Systems

Cyclization reactions are fundamental to the synthesis of PAHs, enabling the formation of the characteristic fused aromatic rings. A variety of methods have been developed to achieve these transformations, each with its own advantages and limitations.

Friedel-Crafts-type Cyclization: Acid-catalyzed cyclization reactions are a powerful tool for forming new rings in PAH synthesis. For instance, the treatment of appropriately substituted 1,1-difluoroethylenes with a strong acid like magic acid can trigger a domino Friedel-Crafts-type cyclization, leading to the formation of two new benzene rings and the construction of higher-order PAHs. oup.com

Photochemical Cyclization: Photocyclization of stilbene-like precursors offers an alternative route to aryl-aryl bond formation. researchgate.net Under UV irradiation, a stilbene (B7821643) moiety can undergo an electrocyclic rearrangement to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. researchgate.net This method has been successfully employed in the synthesis of large PAHs like hexa-cata-hexabenzocoronenes. researchgate.net A variation of this, photocyclodehydrohalogenation, provides a highly regioselective pathway to PAHs that are otherwise difficult to access. researchgate.net

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is a versatile and operationally simple method for constructing six-membered rings, making it highly valuable in PAH synthesis. nih.gov The reaction requires a diene that can readily aromatize after the cycloaddition. Stannoles have emerged as stable and highly reactive diene equivalents for this purpose, facilitating the synthesis of complex PAHs. nih.gov

Cyclization Strategy Description Key Features Example Application
Friedel-Crafts-type Cyclization Acid-promoted intramolecular electrophilic aromatic substitution to form fused rings.Domino reactions can form multiple rings in one step. oup.comSynthesis of PAHs with 4-7 benzene rings from methylarene-based precursors. oup.com
Photochemical Cyclization UV light-induced electrocyclization of stilbene-like molecules followed by aromatization.Can be performed with or without an oxidant. researchgate.net Photocyclodehydrohalogenation offers high regioselectivity. researchgate.netSynthesis of hexacata-hexabenzocoronenes. researchgate.net
Diels-Alder Reaction [4+2] cycloaddition to form a six-membered ring, followed by aromatization.Versatile and operationally simple. nih.gov Requires a diene that easily aromatizes. nih.govSynthesis of complex PAHs using stannoles as diene equivalents. nih.gov

Metal-Catalyzed Coupling Approaches in Extended π-System Construction (e.g., Copper-Catalyzed Synthesis)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of organic electronic materials, providing efficient methods for constructing the extended π-conjugated systems that are characteristic of PAHs. tandfonline.com Palladium and nickel-catalyzed reactions are particularly prevalent in this field. tandfonline.com These reactions enable the coupling of various aromatic and heteroaromatic building blocks, leading to a diverse range of complex π-conjugated oligomers and polymers. tandfonline.com

While palladium and nickel have been the workhorses, there is growing interest in the use of more earth-abundant first-row transition metals like iron and copper. acs.orgnih.gov Iron-catalyzed cross-coupling reactions, for example, have been used in tandem cyclization/cross-coupling sequences to produce substituted pyrrolidines and tetrahydrofurans. nih.gov Reductive coupling reactions mediated by non-precious metals are also gaining traction as they avoid the need for pre-formed, often sensitive, organometallic reagents. scispace.com

Copper-catalyzed reactions, though historically significant, are also seeing a resurgence in modern PAH synthesis. These reactions can be used to forge C-C and C-heteroatom bonds, contributing to the construction of complex aromatic architectures.

On-Surface Synthesis Techniques for Precision Graphenoid Architectures

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise carbon-based nanostructures, including graphene nanoribbons (GNRs) and other graphenoid architectures. rsc.orgfau.de This technique involves the deposition of specifically designed molecular precursors onto a solid surface, typically a metal, followed by thermally induced polymerization and cyclodehydrogenation reactions. arxiv.org

This method offers unparalleled control over the final structure, allowing for the creation of materials with precisely defined widths, edge structures, and functionalities that are often inaccessible through traditional solution-phase chemistry. rsc.orgfau.de The resulting nanostructures can be characterized with atomic-scale resolution using techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). fau.deresearchgate.net

On-surface synthesis has been successfully employed to create GNRs with both armchair and zigzag edge topologies. arxiv.org The electronic properties of these nanostructures are highly dependent on their geometry, and on-surface synthesis provides a means to systematically tune these properties by varying the precursor design. fau.dersc.org For example, the introduction of specific functional groups or the creation of porous graphene networks can be used to engineer the band structure of the material. fau.de

Challenges and Future Directions in this compound Chemical Synthesis

Future research in this area will likely focus on the development of more efficient and selective synthetic methods. This includes the discovery of new catalytic systems, particularly those based on earth-abundant and non-toxic metals. numberanalytics.com The development of "green" synthetic approaches that minimize waste and the use of hazardous reagents is also a key goal. numberanalytics.com

Furthermore, there is a need for synthetic strategies that allow for the precise installation of functional groups onto the PAH core. anr.fr This would enable the fine-tuning of the electronic and optical properties of these materials for specific applications in fields such as molecular electronics, optoelectronics, and spintronics. rsc.org The exploration of novel, three-dimensional graphenoid architectures also presents an exciting avenue for future research.

Theoretical and Computational Chemistry of Naphtho 8,1,2 Hij Hexaphene

Electronic Structure Elucidation through Quantum Chemical Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For complex systems like naphtho[8,1,2-hij]hexaphene, quantum chemical calculations are indispensable tools for gaining a deep understanding of electron distribution, orbital energies, and reactivity.

Molecular Orbital (MO) Theory Analysis of Extended π-Delocalization

Molecular Orbital (MO) theory provides a powerful framework for understanding the extended π-delocalization in this compound. fiveable.me The fusion of multiple aromatic rings leads to a dense manifold of π-molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's electronic transitions, reactivity, and charge transport properties. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitability. researchgate.net For large, highly conjugated PAHs like this compound, the HOMO-LUMO gap is expected to be relatively small compared to smaller PAHs, leading to absorption of light at longer wavelengths. researchgate.net

Computational methods can predict the energies and shapes of the HOMO and LUMO. For this compound, the HOMO is expected to be a delocalized π-orbital distributed across the molecular framework, while the LUMO will also be a delocalized π*-orbital. The precise distribution of these orbitals will depend on the intricate topology of the fused ring system.

Table 1: Representative Calculated Electronic Properties for Large PAHs (Illustrative for this compound)
PropertyMethodologyTypical Value Range for Large PAHs
HOMO EnergyDFT (e.g., B3LYP/6-31G(d))-5.0 to -6.0 eV
LUMO EnergyDFT (e.g., B3LYP/6-31G(d))-2.0 to -3.0 eV
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G(d))2.0 to 3.5 eV
Ionization PotentialDFT or G3/G4 Theory6.5 to 7.5 eV
Electron AffinityDFT or G3/G4 Theory1.0 to 2.0 eV

Note: The values in this table are illustrative and represent typical ranges for large polycyclic aromatic hydrocarbons. Specific values for this compound would require dedicated quantum chemical calculations.

First-Principles Prediction of Thermochemical Properties (e.g., Enthalpies of Formation)

The enthalpy of formation (ΔHf°) is a fundamental thermochemical property that quantifies the stability of a molecule. For PAHs, accurate ΔHf° values are crucial for understanding their formation mechanisms in combustion processes and their relative stabilities. nih.gov

First-principles calculations, particularly high-level composite methods like the Gaussian-n (G3, G4) theories, can predict ΔHf° with high accuracy, often within a few kJ/mol of experimental values. nih.gov These methods combine results from different levels of theory and basis sets to approximate the results of a very high-level calculation at a more manageable computational cost.

For a molecule the size of this compound, direct application of the most accurate composite methods can be computationally prohibitive. In such cases, isodesmic and homodesmotic reactions are often employed. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By choosing appropriate reference molecules with well-known experimental ΔHf°, systematic errors in the calculations are canceled, leading to more reliable predictions for the target molecule.

Given its large, highly fused aromatic system, this compound is expected to have a significantly positive enthalpy of formation, reflecting the energy stored in its extensive π-system.

Aromaticity Concepts and Quantification in this compound Systems

Aromaticity is a central concept in the chemistry of PAHs, influencing their stability, reactivity, and magnetic properties. In complex fused systems like this compound, aromaticity can be a local property of individual rings as well as a global property of the entire molecule.

Global and Local Aromaticity Indices for Fused Ring Systems

Several computational indices have been developed to quantify aromaticity. These can be broadly categorized into geometric, magnetic, and electronic criteria.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values close to 0 suggest a non-aromatic or anti-aromatic character. For this compound, HOMA calculations would reveal the aromaticity of each individual ring, highlighting the distribution of π-electron delocalization.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion based on the shielding or deshielding of a probe nucleus (typically a ghost atom) placed at the center of a ring. A negative NICS value (diatropic ring current) is indicative of aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. NICS calculations are particularly useful for assessing the local aromaticity of each ring in a polycyclic system.

Table 2: Representative Aromaticity Indices for Fused Ring Systems (Illustrative)
Ring Type in a Large PAHExpected HOMA ValueExpected NICS(1)zz Value (ppm)
Highly Aromatic (e.g., terminal benzene-like)> 0.8-10 to -15
Moderately Aromatic (e.g., internal)0.5 - 0.8-5 to -10
Less Aromatic/Non-aromatic< 0.5-5 to +5

Note: These values are illustrative and depend on the specific topology and electronic structure of the polycyclic aromatic hydrocarbon.

Topological Considerations of π-Electron Systems in Polycyclic Aromatic Hydrocarbons

Topological indices, derived from the molecular graph, can also be used to quantify aspects of molecular structure and have been correlated with various physicochemical properties of PAHs. nih.govresearchgate.net These indices provide a numerical representation of the molecular topology, which can be used in quantitative structure-property relationship (QSPR) studies to predict properties like boiling point, solubility, and toxicity.

Reactivity Prediction and Mechanistic Pathways via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of PAHs. researchgate.netnih.gov These methods allow for the calculation of various electronic properties that govern the susceptibility of different sites on the molecule to chemical attack.

Theoretical Studies of Electrophilic Substitution Reaction Pathways

Electrophilic substitution is a hallmark reaction of aromatic compounds. In the case of large, non-planar PAHs like this compound, predicting the site of electrophilic attack can be complex. Theoretical studies on other PAHs have shown that the preferred site of substitution is generally the one that leads to the most stable intermediate, often a sigma-complex (arenium ion). rsc.org

Computational approaches to predict the regioselectivity of electrophilic substitution in PAHs typically involve the calculation of reactivity indices. These indices, derived from the electronic structure of the molecule, provide a quantitative measure of the likelihood of reaction at different positions. Common reactivity indices include:

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) is particularly important in electrophilic substitution, as it represents the energy of the electrons most available to react with an electrophile. Regions of the molecule with a high HOMO density are often predicted to be the most reactive sites.

Fukui Functions: These functions provide a more sophisticated measure of the change in electron density at a particular site upon the addition or removal of an electron. For electrophilic attack, the Fukui function f- is used to identify nucleophilic centers.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (electron-rich areas) are attractive to electrophiles.

To illustrate the type of data generated in such a theoretical study, the following is a hypothetical table of calculated parameters for different sites on a generic large PAH, which would be used to predict the most favorable position for electrophilic substitution.

Hypothetical Reactivity Indices for Electrophilic Attack on a Large PAH

PositionRelative Energy of Intermediate (kcal/mol)HOMO Density (arbitrary units)Fukui Function (f⁻)
C100.120.08
C2+2.50.080.05
C3+1.80.100.07
C4+3.10.060.04

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Computational Investigations of Electron Transfer Processes

Electron transfer is a fundamental process in the chemistry of PAHs, influencing their photophysical properties and their behavior in redox reactions. bohrium.comresearchgate.net Computational studies can provide valuable insights into the thermodynamics and kinetics of electron transfer to and from PAH molecules.

One area where electron transfer in PAHs has been studied is in the context of fluorescence quenching. For instance, nitromethane (B149229) has been shown to selectively quench the fluorescence of alternant PAHs through an electron transfer mechanism. researchgate.net this compound has been included in studies of fluorescence quenching, suggesting its involvement in electron transfer processes. researchgate.netgrafiati.com

Computational investigations of electron transfer typically focus on the following parameters:

Ionization Potential (IP): The energy required to remove an electron from the molecule (oxidation). A lower IP indicates a greater ease of oxidation.

Electron Affinity (EA): The energy released when an electron is added to the molecule (reduction). A higher EA indicates a greater ease of reduction.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are directly related to the IP and EA, respectively, according to Koopmans' theorem. The HOMO-LUMO gap is an indicator of the molecule's electronic excitability.

Reorganization Energy: The energy required to change the geometry of the molecule from its neutral state to its ionized state (and vice versa). This is a crucial parameter in Marcus theory for calculating electron transfer rates.

For large PAHs, the HOMO-LUMO gap generally decreases as the size of the π-system increases, making them more susceptible to both oxidation and reduction. rsc.org While specific calculated values for this compound are not available in the reviewed literature, it is expected to have a relatively low HOMO-LUMO gap compared to smaller PAHs.

A hypothetical data table illustrating the kind of information that would be generated from a computational study of the electron transfer properties of a series of PAHs is presented below.

Hypothetical Calculated Electron Transfer Properties of PAHs

CompoundHOMO Energy (eV)LUMO Energy (eV)Ionization Potential (eV)Electron Affinity (eV)
Naphthalene (B1677914)-6.15-1.786.410.15
Anthracene-5.75-2.155.950.53
Tetracene-5.40-2.455.550.88
Hypothetical this compound-5.10-2.805.251.15

Note: This table is for illustrative purposes only and contains hypothetical data for this compound to demonstrate the expected trend.

Spectroscopic and Photophysical Investigations of Naphtho 8,1,2 Hij Hexaphene

Advanced Spectroscopic Techniques for Electronic Structure Probing

The electronic structure of Naphtho[8,1,2-hij]hexaphene has been probed using sophisticated spectroscopic methods to determine key energy levels and characterize its behavior upon excitation.

UV-Photoelectron Spectroscopy (UV-PES) for Ionization Energy Determination

Ultraviolet Photoelectron Spectroscopy (UV-PES) is a powerful technique for determining the ionization energies of molecules, providing direct insight into the energies of their molecular orbitals. While specific UV-PES data for this compound is not widely published, the principles of this method are well-established for polycyclic aromatic hydrocarbons (PAHs). By irradiating the molecule with UV light, electrons are ejected, and their kinetic energies are measured. The ionization energy can then be calculated, corresponding to the energy required to remove an electron from a specific molecular orbital. This information is crucial for understanding the molecule's reactivity and its potential as an electron donor in various chemical processes.

Time-Resolved and Steady-State Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy, in both steady-state and time-resolved modes, is instrumental in characterizing the excited states of fluorescent molecules like this compound. Steady-state fluorescence provides information about the emission spectrum, revealing the energy difference between the excited and ground states. Time-resolved fluorescence, on the other hand, measures the lifetime of the excited state, which is a critical parameter for understanding the dynamics of de-excitation processes.

Studies on similar large PAHs have demonstrated that their fluorescence lifetimes and quantum yields are highly dependent on their molecular structure and environment. These parameters are essential for applications in materials science and as fluorescent probes.

Electron Transfer Mechanisms and Fluorescence Quenching Phenomena

The fluorescence of this compound can be influenced by its interaction with other molecules, a phenomenon known as fluorescence quenching. This process is often mediated by electron transfer and provides valuable information about the molecule's electronic properties and intermolecular interactions.

Selective Quenching Studies in Complex Polycyclic Aromatic Hydrocarbon Mixtures

Influence of Solvent Environment on Photophysical Behavior

The surrounding solvent can significantly impact the photophysical properties of PAHs. Changes in solvent polarity, viscosity, and hydrogen-bonding capacity can alter the energies of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). Furthermore, the solvent can affect the rates of both radiative (fluorescence) and non-radiative decay pathways, thereby influencing the fluorescence quantum yield and lifetime. For this compound, it is expected that polar solvents would stabilize charge-separated states, potentially influencing electron transfer processes and altering its photophysical behavior.

Structure-Photophysical Property Relationships in Extended Aromatic Systems

The photophysical properties of polycyclic aromatic hydrocarbons (PAHs) are intrinsically linked to their molecular structure. The size, shape, and topology of the π-conjugated system dictate the energies of the electronic states and the probabilities of transitions between them. In extended aromatic systems, several key structural features influence their spectroscopic and photophysical behavior.

The extent of π-conjugation is a primary determinant of the absorption and emission wavelengths. As the number of fused aromatic rings increases, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels move closer together. This reduced HOMO-LUMO gap results in a bathochromic (red) shift in both the absorption and fluorescence spectra. Therefore, larger PAHs generally absorb and emit light at longer wavelengths compared to smaller ones.

The topology of the fused ring system, referring to the pattern of annulation (linear, angular, or peri-fused), also plays a crucial role. Linearly annulated systems, or "acenes," tend to have smaller HOMO-LUMO gaps than their angularly annulated isomers, leading to absorption at longer wavelengths. However, the stability of acenes decreases with increasing length, and they can become highly reactive. Peri-fused PAHs, such as this compound, represent a class of highly condensed aromatic structures. The high degree of condensation in these systems can lead to unique electronic properties and significant stability.

The relationship between molecular structure and photophysical properties is a central theme in the study of extended aromatic systems. The systematic investigation of how changes in size, shape, and symmetry affect the spectroscopic signatures of these molecules is critical for the design of new materials with tailored optical and electronic properties for applications in fields such as organic electronics and photonics.

Due to the lack of specific experimental data for this compound, a data table as requested in the instructions cannot be generated.

Reactivity and Fundamental Reaction Mechanisms of Naphtho 8,1,2 Hij Hexaphene

Electrophilic Substitution Reactions and Regioselectivity

While specific experimental studies on the electrophilic substitution of Naphtho[8,1,2-hij]hexaphene are not prominently documented, the regioselectivity can be predicted based on established principles for large PAHs. The electrophilic attack will preferentially occur at the position that leads to the most stable arenium ion. spcmc.ac.in In practice, this means the attack site will be the one that allows the positive charge to be delocalized most effectively while preserving the aromaticity of the largest possible number of rings within the rest of the molecule. spcmc.ac.inacs.org

In complex, non-planar, or bridged PAHs, computational methods are often employed to predict the most likely sites for electrophilic attack. acs.org Techniques such as AM1 calculations or Density Functional Theory (DFT) can determine the relative energies of all possible arenium ion intermediates, with the lowest energy structure indicating the most favored product. acs.org For instance, studies on methylene-bridged PAHs have shown high regioselectivity in reactions like nitration, which is in excellent agreement with predictions from these computational models. acs.org

Table 1: Factors Influencing Regioselectivity in Electrophilic Substitution of Large PAHs

Factor Description Implication for this compound
Arenium Ion Stability The stability of the carbocation intermediate formed during the reaction. Attack at positions that form a more stable ion is favored. spcmc.ac.in The most probable sites of attack are those where the resulting positive charge is maximally delocalized across the π-system, leaving a maximal number of intact benzene-like rings.
Electron Density Electrophilic attack occurs preferentially at positions with the highest electron density. fiveable.me The complex fusion pattern creates positions with varying electron densities. Computational mapping of the electrostatic potential would be required to identify these nucleophilic centers.
Steric Hindrance Bulky electrophiles may be prevented from attacking sterically congested positions within the molecular framework. The three-dimensional structure of this compound could feature "bay" or "fjord" regions that are sterically hindered, disfavoring substitution at those sites.

| Clar's Rule | Resonance structures that maximize the number of disjoint aromatic π-sextets (benzene-like rings) are the most significant contributors to the electronic structure. spcmc.ac.in | Positions that allow for the preservation of these stable π-sextets in the arenium ion intermediate will be the most reactive. |

Radical Chemistry and Spin Delocalization Studies in Extended π-Systems

The formation of radical species from large, extended π-systems is a key area in materials science and physical organic chemistry. While direct experimental data on the radical chemistry of this compound is limited, the behavior of analogous systems provides a strong predictive framework. In neutral open-shell hydrocarbons with large, conjugated backbones, an unpaired electron is not confined to a single atom but is delocalized over the entire π-system. nih.gov

The positions with the highest spin density are the most reactive sites for subsequent reactions, such as dimerization. In the absence of significant steric hindrance, radicals of large PAHs will selectively form σ-dimers by coupling at these specific, high-spin-density positions. nih.gov The characterization of such persistent radicals and their spin distribution is often accomplished through a combination of Electron Paramagnetic Resonance (EPR) spectroscopy and computational calculations. nih.gov

Table 2: Key Concepts in the Radical Chemistry of Extended π-Systems

Concept Description Relevance to this compound Radical
Open-Shell System A molecule possessing one or more unpaired electrons, making it a radical and paramagnetic. If this compound were to form a radical (e.g., through oxidation), it would become an open-shell species.
Spin Delocalization The distribution of the unpaired electron's spin density across the entire conjugated π-framework of the molecule. nih.gov The unpaired electron would be delocalized over all rings of the structure, not localized to a single carbon atom.
Non-Uniform Spin Distribution The spin density is not evenly distributed; certain positions on the aromatic backbone have a significantly higher concentration of spin. nih.gov Certain carbon atoms in the this compound radical would be "hot spots" of spin density and, therefore, reactivity.

| Selective Reactivity | The non-uniform spin distribution dictates the regioselectivity of further reactions, such as dimerization or trapping. nih.gov | Radical-radical coupling would likely occur at specific, predictable sites, leading to a single major dimer product rather than a mixture. |

Interactions with External Species: Cation-π Interactions in Curved Aromatic Systems

Cation-π interactions are powerful noncovalent forces that occur between a positively charged ion (cation) and the electron-rich face of a π-system. encyclopedia.pub This interaction, which plays a crucial role in fields from structural biology to supramolecular chemistry, is primarily electrostatic in nature, arising from the attraction between the cation and the negative partial charge of the delocalized electrons above and below the plane of the aromatic ring. encyclopedia.pubnih.gov

The large, electron-rich, and highly polarizable π-system of this compound makes it an excellent candidate for engaging in strong cation-π interactions. The strength of this bond is influenced by several factors, including the charge density of the cation and the electronic properties of the aromatic system. encyclopedia.pub The interaction energy for typical cation-π bonds can range from 1 to 30 kcal/mol, an order of magnitude comparable to hydrogen bonds and salt bridges. researchgate.net

Table 3: Characteristics of Cation-π Interactions

Property Description Expected Value/Behavior for this compound
Nature of Interaction Primarily an electrostatic attraction between a monopole (cation) and a quadrupole (π-system), with additional contributions from polarization (induction). encyclopedia.pub Strong electrostatic and induction forces due to the large, polarizable electron cloud.
Binding Energy The strength of the noncovalent bond. Typical values range from 1 to 30 kcal/mol. researchgate.net Expected to be on the higher end of the typical range due to the extended π-system.
Geometry The optimal geometry places the cation centered above the face of the aromatic ring. encyclopedia.pub The potentially curved surface may offer multiple favorable binding sites or a concave binding pocket.

| Influencing Factors | Cation charge density, solvent, and electronic properties (e.g., substituents, polarizability) of the aromatic ring. encyclopedia.pub | The large, unsubstituted, and highly polarizable nature of the molecule would favor strong interactions. |

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Benzene (B151609)

Molecular Engineering and Topological Design Principles for Naphtho 8,1,2 Hij Hexaphene Derivatives

Strategies for π-System Extension and Functionalization

The extension of the π-system and the introduction of functional groups are primary strategies to modulate the properties of Naphtho[8,1,2-hij]hexaphene. These modifications directly influence the molecule's stability, solubility, and electronic and magnetic characteristics.

π-System Extension: A key strategy involves the synthesis of larger homologues, effectively extending the conjugated π-system. This is often achieved through a bottom-up approach combining in-solution synthesis of rationally designed precursors followed by on-surface cyclodehydrogenation. This method has been successfully used to create larger triangulene systems, such as arxiv.orgtriangulene and acs.orgtriangulene, demonstrating the feasibility of extending the π-conjugation in a controlled manner acs.orgresearcher.life. The size of the π-system is directly correlated with the number of unpaired π-electrons and the net spin of the molecule in its ground state researcher.lifeimdea.org.

The synthesis process typically involves:

In-solution synthesis of a complex molecular precursor containing strategically placed reactive groups (e.g., methyl groups or halogens).

Deposition of the precursor onto a metallic surface (like Au(111) or Cu(111)) under ultrahigh vacuum conditions.

Surface-assisted cyclodehydrogenation , induced by thermal annealing, which leads to the formation of the final, planar, π-extended structure acs.org.

Functionalization: Functionalization involves attaching specific chemical groups to the periphery of the this compound core. This can be used to:

Enhance Stability: Attaching bulky or electron-withdrawing groups can kinetically stabilize the otherwise reactive triangulene core. For example, introducing 2,4,6-trichlorophenyl substituents has been shown to significantly enhance the stability and oxygen tolerance of a researcher.lifetriangulene derivative compared to electron-rich mesityl groups acs.org.

Tune Electronic Properties: The electronic nature of the substituents (electron-donating or electron-withdrawing) can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) through inductive and resonance effects acs.orgacs.org.

Modify Magnetic Interactions: Functionalizing the core with various radical groups (e.g., dithiadiazolyl, verdazyl) allows for the study of exchange interactions between paramagnetic centers, potentially leading to materials with strong ferromagnetic coupling nih.gov.

On-surface synthesis offers a powerful route to fabricate these highly reactive and functionalized compounds, enabling their characterization at the single-molecule level using scanning probe microscopy techniques researcher.life.

Rational Design of this compound Analogues with Tunable Electronic Properties

The rational design of this compound analogues focuses on the predictable modification of their electronic and magnetic properties. This is achieved by systematically altering their molecular structure, including size, shape, edge topology, and chemical composition.

Heteroatom Doping: A powerful design principle is the substitution of carbon atoms within the aromatic framework with heteroatoms, a technique known as heteroatom doping. Nitrogen doping, for example, can substantially alter the electronic and magnetic ground state of a triangulene molecule. By replacing a central carbon atom with nitrogen, an additional π-electron is introduced into the system, which can change the molecule's spin multiplicity arxiv.org. This allows for fine-tuning of the magnetic properties, which is crucial for spintronic applications researcher.life. Similarly, doping with silicon or phosphorus in graphene-like structures has been shown to tune the band gap and charge distribution acs.org.

Substituent Effects: The electronic properties can be precisely tuned by the introduction of functional groups with different electronic characteristics. Electron-withdrawing substituents, such as trichlorophenyl groups, can lower the energy of the frontier molecular orbitals and increase the molecule's oxidation potential, thereby enhancing its stability acs.org. Conversely, electron-donating groups can raise the energy of these orbitals. The effect of a substituent is transmitted through a combination of resonance (π-system) and inductive/field (through-σ-bonds or through-space) effects acs.org. Computational methods like Density Functional Theory (DFT) are instrumental in predicting how different substituents will impact the electronic structure and stability of the final compound nih.govthieme-connect.com.

The table below summarizes design strategies and their effects on the electronic properties of triangulene-based systems.

Design StrategyModifier ExamplePredicted/Observed Effect on Electronic PropertiesReference(s)
π-System Extension Increasing the number of fused rings (e.g., from researcher.life- to acs.orgtriangulene)Increases the number of unpaired electrons and the net spin; decreases the HOMO-LUMO gap. researcher.lifeimdea.org
Heteroatom Doping Substituting a central carbon with a Nitrogen atom (Aza-triangulene)Modifies the π-electron count and alters the ground-state spin multiplicity. arxiv.org
Substituent Functionalization (Electron-Withdrawing) 2,4,6-Trichlorophenyl groupsLowers HOMO/LUMO energy levels; increases oxidation potential and ambient stability. acs.org
Substituent Functionalization (Electron-Donating) Mesityl groupsRaises HOMO/LUMO energy levels; can facilitate oxidative rearrangement. acs.org
Radical Functionalization Dithiadiazolyl, Verdazyl groupsIntroduces additional spin centers; allows for tuning of magnetic exchange interactions (ferromagnetic or antiferromagnetic). nih.gov

Role of Topological Defects in Engineering Novel Electronic and Magnetic States in Molecular Graphenoids

In the context of molecular graphenoids like this compound, topological defects are deviations from the perfect hexagonal honeycomb lattice. These defects, which include non-hexagonal rings (e.g., pentagons and heptagons) or vacancies, are not imperfections but rather powerful design elements for engineering novel electronic and magnetic properties.

The introduction of non-benzenoid rings is a key strategy for inducing magnetism in otherwise closed-shell nanographenes acs.orguni-heidelberg.de. These defects can disrupt the bipartite nature of the lattice, leading to a sublattice imbalance and the emergence of unpaired electrons, resulting in an open-shell ground state acs.org. For example, the on-surface synthesis of nanographenes containing five- and seven-membered rings has been shown to produce molecules with a net spin acs.org.

Specific topological arrangements can lead to more complex magnetic phenomena. "Topological frustration," which arises in certain molecular structures where competing magnetic interactions cannot all be satisfied simultaneously, can induce unconventional magnetism nih.gov. A prime example is Clar's Goblet, a nanographene whose specific topology results in an antiferromagnetic ground state nih.gov. The ability to engineer such frustrated systems opens a path toward designer quantum materials with highly correlated spins imdea.org.

Furthermore, topological defects can significantly alter the electronic landscape of the molecule. The presence of pentagon-heptagon pairs, for instance, can modulate the local density of states nih.gov. Incorporating heptagons into a polycyclic aromatic framework has been shown to narrow the HOMO-LUMO energy gap and introduce antiaromatic character, thereby tuning the molecule's optical and electronic response researchgate.net. The precise, bottom-up synthesis of molecules with engineered defects is being explored for the development of robust quantum systems, where the defects act as quantum-coherent spin centers acs.org.

Principles of Molecular Curvature and its Impact on Electronic Properties in Extended PAHs

While this compound is planar, the introduction of topological defects into extended PAH frameworks is a primary method for inducing molecular curvature. This deviation from planarity has a profound impact on the material's properties.

Principles of Curvature Induction: The geometry of the embedded non-hexagonal rings dictates the nature of the curvature.

Positive Curvature: The inclusion of five-membered rings (pentagons) forces the molecule to curve into a bowl-shape, as famously seen in corannulene and fullerenes rsc.orgwikipedia.org.

Negative Curvature: The inclusion of seven-membered (heptagons) or eight-membered (octagons) rings induces negative curvature, resulting in saddle-shaped geometries rsc.org.

Impact on Electronic Properties: The distortion of the π-system caused by curvature leads to significant changes in electronic properties:

Enhanced Solubility: Curved PAHs generally exhibit enhanced solubility compared to their planar counterparts, which is a significant advantage for solution-based processing and device fabrication rsc.org.

Creation of a Dipole Moment: Curvature, especially that induced by pentagons, breaks the symmetry of the charge distribution and can generate a significant molecular dipole moment. This arises from the π-electron flexoelectric effect, where π-electron density increases on the convex side of the molecule relative to the concave side acs.orgntu.edu.sg. This dipole moment influences intermolecular interactions, self-assembly, and surface adsorption.

Modulation of Optoelectronic Properties: Curvature directly affects the optoelectronic properties by altering the degree of π-orbital overlap. This can lead to shifts in the absorption and fluorescence spectra and changes in the HOMO-LUMO gap acs.org. The specific effect depends on the nature and degree of curvature; for instance, some curved anti-aromatic molecules exhibit very narrow energy gaps researchgate.net.

Influence on Charge Transport: The degree of molecular curvature has been shown to significantly affect the charge transport properties of the material, making it a key parameter in designing organic semiconductors arxiv.org. The non-planar structure alters intermolecular packing in the solid state, which is critical for efficient charge hopping between molecules.

Advanced Methodologies for Characterization and Analysis in Research Contexts

High-Resolution Imaging of Naphtho[8,1,2-hij]hexaphene Architectures (e.g., Scanning Tunneling Microscopy (STM), Non-Contact Atomic Force Microscopy (nc-AFM))

To visualize the precise atomic arrangement of this compound, researchers turn to high-resolution imaging techniques like Scanning Tunneling Microscopy (STM) and Non-Contact Atomic Force Microscopy (nc-AFM). These methods are indispensable for confirming the structure of such large and complex polycyclic aromatic hydrocarbons (PAHs), especially in the context of on-surface synthesis where traditional characterization methods are not applicable.

STM operates by scanning a sharp conductive tip over a surface, allowing for the imaging of molecular orbitals, which provides insights into the electronic structure of the molecule. For enhanced resolution, the tip can be functionalized with a single molecule, such as carbon monoxide (CO), which allows for the detailed visualization of the chemical structure.

Complementary to STM, nc-AFM provides subatomic resolution by measuring the forces between a sharp tip and the sample surface. This technique is particularly powerful for resolving the bond order and identifying individual atoms within a molecule. For a complex, non-planar molecule like this compound, nc-AFM can be crucial in determining its three-dimensional conformation on a surface. The combination of STM and nc-AFM, often in the same instrument, provides a comprehensive picture of both the electronic and structural properties of the molecule.

Table 1: Comparison of High-Resolution Imaging Techniques for this compound Characterization

FeatureScanning Tunneling Microscopy (STM)Non-Contact Atomic Force Microscopy (nc-AFM)
Principle Measures tunneling current between a sharp tip and the sample.Measures forces between a sharp tip and the sample.
Primary Information Electronic structure, molecular orbitals.Atomic structure, bond order, topography.
Resolution Atomic to sub-molecular.Sub-atomic.
Tip Functionalization Often used with CO or other molecules for enhanced resolution.CO-functionalized tips are standard for high-resolution imaging.
Application to this compound Mapping of HOMO/LUMO orbitals, understanding electronic properties.Direct visualization of the carbon skeleton, confirmation of connectivity.

Chromatographic Separation Techniques for Complex Polycyclic Aromatic Hydrocarbon Mixtures in Fundamental Research (e.g., Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC/ToF-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/FLD))

In many research contexts, this compound may be present in complex mixtures of other polycyclic aromatic hydrocarbons. Isolating and quantifying this specific compound requires powerful separation techniques.

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC/ToF-MS) is a state-of-the-art technique for the analysis of complex volatile and semi-volatile mixtures. acs.orgnih.gov This method utilizes two different gas chromatography columns with orthogonal separation mechanisms, providing significantly enhanced resolution compared to conventional one-dimensional GC. For a complex mixture of PAHs, the first dimension might separate compounds based on their boiling points, while the second dimension could separate them based on polarity. This high resolving power is essential for separating isomeric PAHs, which are often difficult to distinguish. rsc.org The coupling with a Time-of-Flight Mass Spectrometer (ToF-MS) allows for rapid and sensitive detection, providing mass spectra for confident identification of the separated compounds, including high-molecular-weight PAHs. acs.org

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/FLD) is another cornerstone technique for the analysis of PAHs. Many PAHs, including large systems like this compound, are fluorescent, meaning they absorb light at a specific wavelength and emit it at a longer wavelength. This property allows for highly sensitive and selective detection. mdpi.comnih.gov HPLC separates the components of a mixture in the liquid phase based on their affinity for a stationary phase. By carefully selecting the column and mobile phase, it is possible to achieve good separation of PAHs. guidechem.com The fluorescence detector can be programmed to monitor specific excitation and emission wavelengths, further enhancing the selectivity for the target analyte and minimizing interferences from the matrix.

While specific chromatographic data for this compound is not detailed in the available literature, the principles of these techniques are routinely applied to the analysis of complex PAH mixtures containing compounds of similar size and complexity. nih.gov

Table 2: Overview of Chromatographic Techniques for the Analysis of this compound

TechniquePrinciple of SeparationDetection MethodKey Advantages for this compound Analysis
GC×GC/ToF-MS Two orthogonal gas chromatography columns.Time-of-Flight Mass Spectrometry.High-resolution separation of isomers, confident identification through mass spectra.
HPLC/FLD Liquid chromatography with a stationary phase.Fluorescence Detection.High sensitivity and selectivity for fluorescent PAHs.

Electrochemical Methods for Redox Potential Determination and Electronic Level Mapping

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the electronic properties of molecules like this compound. These techniques provide direct experimental measurement of the redox potentials, which are the potentials at which the molecule is oxidized (loses an electron) or reduced (gains an electron).

In a typical CV experiment, a solution of the compound is subjected to a linearly varying potential, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the oxidation and reduction peaks. The potentials of these peaks are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.

Specifically, the first oxidation potential is correlated with the HOMO energy level, while the first reduction potential is related to the LUMO energy level. By determining these redox potentials, researchers can map the electronic energy levels of this compound. This information is crucial for understanding its electron-donating and electron-accepting capabilities, which are fundamental to its potential use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 3: Electrochemical Data for Representative Large Polycyclic Aromatic Hydrocarbons

CompoundFirst Oxidation Potential (V vs. Fc/Fc+)First Reduction Potential (V vs. Fc/Fc+)
Anthracene+0.67-2.52
Perylene+0.47-2.10
Benzo[a]pyrene+0.71-2.29
Dibenzo[a,h]anthracene+0.87-2.48
Coronene+0.95-2.31

Note: These values are for illustrative purposes to demonstrate the range of redox potentials for large PAHs and are not specific to this compound. The exact values can vary depending on the experimental conditions.

X-ray Diffraction Structural Studies of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, obtaining a single crystal and performing XRD analysis would provide a wealth of information about its solid-state structure.

This technique involves directing a beam of X-rays onto a crystal. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For a large, potentially non-planar molecule like this compound, single-crystal XRD would be invaluable for understanding its intermolecular interactions in the solid state. This includes elucidating the nature of π-π stacking, which is a key factor in determining the charge transport properties of organic semiconductor materials. The packing arrangement of the molecules in the crystal lattice directly influences the material's bulk properties.

Although a specific crystal structure for this compound is not found in the surveyed literature, the principles of X-ray crystallography are fundamental to the study of all crystalline organic materials, including a vast number of polycyclic aromatic hydrocarbons. The data obtained from such studies are crucial for correlating molecular structure with material properties and for the rational design of new functional materials.

Theoretical Frameworks for Applications in Advanced Materials Science

Principles Governing Naphtho[8,1,2-hij]hexaphene in Organic Electronics and Optoelectronic Devices

Polycyclic aromatic hydrocarbons are a cornerstone of organic semiconductor research due to their inherent optical and electrical properties stemming from their extended conjugated structures. rsc.org The performance of a molecule like this compound in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is governed by fundamental electronic and structural parameters.

Key Electronic Properties:

Frontier Molecular Orbitals (HOMO/LUMO): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap (Egap) determines the intrinsic optical and electronic properties of the material. rsc.org A smaller gap generally facilitates easier charge injection and can shift light absorption and emission to longer wavelengths. For efficient charge injection in devices, the HOMO and LUMO levels must align appropriately with the work functions of the electrodes. mdpi.com

Charge Carrier Mobility (μ): High charge carrier mobility is essential for efficient OFETs. This property is heavily influenced by the degree of intermolecular π-π stacking. nih.gov The planar structure of large PAHs like this compound promotes strong intermolecular interactions and ordered packing in the solid state, which can create effective pathways for charge transport. nih.govresearchgate.net

Reorganization Energy: This parameter describes the energy required for a molecule's geometry to relax after a charge is added or removed. A low reorganization energy is desirable for high charge mobility, as it indicates a smaller barrier to charge hopping between molecules.

Application in OFETs: In OFETs, PAHs serve as the active semiconductor layer. The efficiency of charge transport through this layer dictates the transistor's performance. The molecular design concept for high-performance OFETs focuses on extending π-conjugation and enhancing molecular planarity to promote strong aggregation and ordered structures, thereby improving charge transport between molecules. mdpi.com this compound's extensive π-system and rigid structure are theoretically advantageous for achieving the high charge carrier mobilities needed for advanced electronic applications.

Application in OLEDs: In OLEDs, the key is the ability of the material to emit light efficiently upon electrical excitation. This requires a high fluorescence quantum yield and suitable energy levels to confine excitons within the emissive layer. acs.org While many large PAHs have low triplet energies, their properties can be tuned by modifying their peripheral groups. acs.org For instance, pyrene derivatives are known for their high chemical stability and high fluorescence quantum efficiency, making them excellent candidates for blue luminophores in OLEDs. nih.gov The specific emission characteristics of this compound would depend on its singlet-triplet energy splitting and photoluminescent properties, which are tunable through chemical functionalization. researchgate.net

PropertySignificance in Organic ElectronicsGoverning Molecular Features
HOMO-LUMO Gap (Egap)Determines charge injection barriers and optical properties (color of emission/absorption). rsc.orgSize of the π-conjugated system; presence of electron-donating/withdrawing groups.
Charge Carrier Mobility (μ)Crucial for high-performance OFETs; dictates the speed of the device. mdpi.comMolecular planarity, strength of π-π stacking, and degree of crystallinity in thin films. nih.gov
Triplet Energy (ET)Important for OLEDs to ensure efficient confinement of excitons in the emissive layer. acs.orgMolecular structure and the extent of π-conjugation.
Photoluminescence Quantum Yield (PLQY)Measures the efficiency of light emission in OLEDs.Molecular rigidity, absence of non-radiative decay pathways. nih.gov

Spintronics and Magnetism in Extended Carbon Nanostructures

Spintronics is a field that utilizes the intrinsic spin of the electron, in addition to its charge, to carry information, offering a new paradigm for data storage and processing. arxiv.org While conventional magnetism is associated with d- or f-block elements, carbon-based nanomaterials can exhibit a unique form of magnetism known as π-magnetism. acs.org

This metal-free magnetism arises from the topology of the π-electron network. nih.gov In bipartite lattices like those found in graphene and many PAHs, localized electronic states can appear at the edges or at defects. nih.govaip.org These localized states can host unpaired electrons, leading to a net spin moment. First-principles calculations have shown that nanometer-sized PAHs with zigzag edges can exhibit an antiferromagnetic (AFM) phase, where spins on opposite edges are aligned in opposite directions. aip.org This AFM state is typically more stable than the ferromagnetic (FM) or non-magnetic (NM) states. aip.org

The complex and asymmetric edge topology of this compound could theoretically give rise to a non-trivial spin texture. The presence of both armchair and zigzag-like edge segments within its structure could lead to a complex interplay of localized and delocalized π-electrons. Theoretical studies on selectively hydrogenated PAHs show that it is possible to create defect states that host unpaired electrons, effectively creating polyradical character within the molecule. aps.org The spin-spin correlation between these distant defect states tends to decrease exponentially with distance. aps.org

By engineering the structure of large PAHs, it may be possible to control the number and interaction of these spin centers. For example, arranging this compound units in a periodic array could lead to collective magnetic phenomena and the creation of materials with tunable magnetic ground states, establishing them as potential platforms for logic spintronics. rsc.org

Carbon NanostructureOrigin of MagnetismPotential Spintronic Application
Zigzag Graphene NanoribbonsLocalized edge states leading to spin polarization. nih.govSpin filters, half-metallic conductors.
Rectangular PAHsAppearance of antiferromagnetic phase at zigzag edges above a certain size. aip.orgMolecular magnetic storage units.
PAHs with Engineered DefectsCreation of localized defect states hosting unpaired electrons (biradical character). aps.orgTunable molecular spin systems.
This compound(Theoretical) Complex edge topology potentially supporting localized spin states.Building block for molecular spintronic devices.

Quantum Information Science Perspectives on this compound Analogues

Quantum information science harnesses the principles of quantum mechanics to revolutionize computing, communication, and sensing. researchgate.net A key component of a quantum computer is the quantum bit, or "qubit." While various physical systems are being explored for qubits, molecular spin systems are emerging as highly attractive building blocks. digitellinc.com This is due to the power of bottom-up chemical design, which allows for the precise, atomistic tuning of spin and optical properties. digitellinc.com

An analogue of this compound could be engineered to function as a molecular spin qubit. A qubit must satisfy a set of stringent requirements known as the DiVincenzo criteria. quandela.comwikipedia.orggithub.io These criteria provide a roadmap for designing functional quantum systems.

For a molecule like a this compound analogue to be a viable qubit, it would need to be modified to possess a controllable two-level quantum state. This is typically achieved by creating a molecule with a stable, isolated spin state. Examples of such modifications could include:

Creating a Radical Ion: By oxidizing or reducing the neutral molecule, an unpaired electron is introduced, creating a doublet state (S=1/2) that can serve as a qubit.

Inducing a Triplet Ground State: Through chemical design, it is possible to create molecules with a triplet ground state (S=1), providing a three-level system where two of the levels can be isolated to act as a qubit. nih.gov

Introducing Atoms with Nuclear Spin: Incorporating atoms like ¹³C or ¹⁵N would introduce nuclear spins that can also be used as qubits or to control the electron spin qubit.

Table 3: The DiVincenzo Criteria for Quantum Computation quandela.comwikipedia.orgquera.com
CriterionDescriptionRelevance to Molecular Qubits
1. Well-defined qubitsA scalable physical system with well-characterized qubits.Chemical synthesis provides identical molecules, ensuring well-defined and reproducible qubits. Scalability can be achieved through self-assembly or precise placement. digitellinc.com
2. Qubit initializationThe ability to initialize the qubits to a simple, known state (e.g., |0⟩).Initialization can be achieved through optical pumping or by cooling the system to its ground state. digitellinc.com
3. Long coherence timesCoherence times must be much longer than the time required for a gate operation.The molecular environment can be engineered to minimize decoherence from nuclear spins and other magnetic noise.
4. Universal gate setA set of quantum gates that can be combined to perform any quantum algorithm.Spin states can be manipulated using external magnetic fields (e.g., electron spin resonance) or electric fields. digitellinc.com
5. Qubit-specific measurementThe ability to measure the state of a single qubit without disturbing others.Readout can be performed optically (e.g., via spin-state-dependent fluorescence) or electrically using single-molecule transistors.

Future Research Trajectories and Unanswered Questions in Naphtho 8,1,2 Hij Hexaphene Chemistry

Exploration of Novel Synthetic Pathways and Strategies for Scalability

The future synthesis of Naphtho[8,1,2-hij]hexaphene hinges on the development of efficient and scalable methods. Current approaches to complex PAHs often involve multi-step sequences that can be low-yielding and difficult to scale up. A significant challenge lies in the regioselective formation of the numerous fused rings.

Future research should focus on exploring novel synthetic strategies such as:

On-Surface Synthesis: This bottom-up approach, utilizing atomically precise reactions on metallic surfaces, has shown promise for the formation of complex nanographenes and could be adapted for the synthesis of this compound.

Advanced Cycloaddition Reactions: The development of site-selective [2+2+n] cycloadditions could provide a more direct and scalable route to the core structure.

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, potentially improving yields and facilitating larger-scale production.

A key unanswered question is whether a synthetic route can be devised that is both high-yielding and economically viable for producing research-grade quantities of this compound, a prerequisite for its thorough characterization and integration into functional materials.

Deeper Understanding of Structure-Property Relationships at the Molecular and Supramolecular Levels

The unique three-dimensional structure of this compound is expected to give rise to distinct physical and chemical properties. A deep understanding of the relationship between its structure and these properties is crucial for its potential applications.

Key areas for future investigation include:

Electronic and Optical Properties: Detailed spectroscopic and electrochemical studies are needed to determine its fundamental electronic characteristics, such as the HOMO-LUMO gap, absorption and emission spectra, and redox potentials.

Supramolecular Assembly: The curved nature of the molecule may drive unique self-assembly behaviors in the solid state and in solution. Understanding these packing motifs is essential for applications in organic electronics.

Host-Guest Chemistry: The concave surface of this compound could act as a receptor for guest molecules, opening up possibilities in sensing and molecular recognition.

A central unanswered question is how the specific curvature of this compound influences its intermolecular interactions and charge transport properties compared to planar or other non-planar PAHs.

Development of Advanced Computational Models for Complex Curved and Extended π-Systems

Accurate theoretical models are invaluable for predicting the properties of new molecules and guiding synthetic efforts. For complex, non-planar systems like this compound, standard computational methods may be insufficient.

Future research in this area should aim to:

Benchmark Density Functional Theory (DFT) Functionals: It is crucial to identify DFT functionals that can accurately predict the geometric, electronic, and optical properties of such highly curved and extended π-systems.

Develop Multiscale Models: Combining quantum mechanical methods for the molecule itself with classical or continuum models for its environment will be necessary to simulate its behavior in solution, in thin films, and within devices.

Predict Spectroscopic Signatures: Advanced computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, UV-Vis, Raman) and predict the signatures of yet-to-be-synthesized derivatives.

A significant unanswered question is how to accurately model the subtle interplay between π-conjugation, strain energy, and non-covalent interactions in large, curved PAHs to reliably predict their self-assembly and electronic properties.

Integration of this compound Architectures into Designed Functional Nanomaterials and Devices

The ultimate goal of studying this compound is to harness its unique properties in functional materials and devices. Once scalable synthetic routes and a fundamental understanding of its properties are established, research can move towards its integration into various applications.

Potential future applications to be explored include:

Organic Electronics: Its unique structure could be beneficial in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Molecular Tweezers and Sensors: The curved π-surface could be functionalized to create selective receptors for fullerenes or other guest molecules.

Seed Molecules for Carbon Nanostructures: this compound could potentially serve as a template or seed for the bottom-up synthesis of more complex carbon nanomaterials.

Q & A

Q. What experimental methodologies are recommended for synthesizing Naphtho[8,1,2-hij]hexaphene, and how can purity be ensured?

this compound, a large polycyclic aromatic hydrocarbon (PAH), is typically synthesized via multi-step cyclization reactions, such as Scholl oxidation or Diels-Alder protocols. Key steps include:

  • Precursor selection : Use naphthalene derivatives or pre-annulated intermediates to reduce steric hindrance.
  • Chromatographic purification : Employ high-performance liquid chromatography (HPLC) with reverse-phase columns to isolate the compound from byproducts.
  • Purity validation : Characterize using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference retention times with standards in gas chromatography (GC) .

Q. How can the structural conformation of this compound be confirmed experimentally?

Structural elucidation requires a combination of techniques:

  • X-ray crystallography : Resolve π-π stacking and bond angles in crystalline form.
  • NMR spectroscopy : Analyze proton and carbon environments to verify aromaticity and connectivity.
  • Computational modeling : Compare experimental data with density functional theory (DFT)-predicted spectra .

Q. What spectroscopic methods are suitable for characterizing this compound’s electronic properties?

  • UV-Vis spectroscopy : Identify absorption maxima (e.g., ~470–480 nm for band I and ~502–512 nm for band II) to assess conjugation length.
  • Fluorescence spectroscopy : Measure emission intensity ratios (I/II) across solvents. Unlike benzo[vwx]hexaphene, this compound shows minimal solvent polarity dependence, making it less suitable as a probe but stable for environmental studies .

Advanced Research Questions

Q. How does this compound behave in fluorescence quenching studies, and what experimental designs optimize selectivity?

Nitromethane is a selective quencher for nonalternant PAHs. Experimental guidelines:

  • Solvent selection : Use nonpolar solvents (e.g., benzene) to minimize polarity-driven artifacts.
  • Probe calibration : Compare quenching efficiency against alternant PAHs (e.g., anthracene).
  • Dynamic quenching analysis : Apply Stern-Volmer plots to distinguish static vs. collisional quenching mechanisms.
SolventI/II RatioQuenching Efficiency (Nitromethane)
Benzene2.12Low (Nonalternant-selective)
Dimethyl sulfoxide1.95Not applicable

Q. What computational strategies predict the environmental persistence and toxicity of this compound?

  • DFT calculations : Estimate HOMO-LUMO gaps to assess photostability and reactivity.
  • Toxicokinetic modeling : Use in silico tools (e.g., OECD QSAR Toolbox) to extrapolate hematological effects from structurally similar PAHs. For example, naphthalene derivatives show eosinophil count reductions (↓17.70 in exposed cohorts), suggesting potential immunotoxicity .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. How can solvent effects on this compound’s photophysical properties inform environmental monitoring protocols?

Design experiments to:

  • Map solvent-polarity gradients : Test solvents like dibutyl ether (low polarity) vs. acetonitrile (high polarity).
  • Compare with probes : Use benzo[vwx]hexaphene as a polarity-sensitive control.
  • Environmental sampling : Prioritize nonpolar matrices (e.g., soil, lipids) where the compound’s stability is maximized .

Q. What strategies resolve contradictions in PAH toxicity datasets, particularly for hematological parameters?

  • Meta-analysis : Pool data from studies like Wang et al. (2019) on coke-oven workers, noting lymphocyte count reductions (↓4.72 in unexposed vs. ↓17.70 in exposed).
  • Dose-response modeling : Use benchmark dose (BMD) frameworks to account for exposure variability.
  • In vitro assays : Validate findings with primary human leukocytes exposed to controlled PAH concentrations .

Methodological Notes

  • Avoid unreliable sources : Exclude data from www.chiron.no and per evidence guidelines .
  • Software tools : For geological or environmental fate modeling, integrate Petrel for 3D structural assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.